2-Bromo-1-(2,5-dihydroxyphenyl)ethanone
Overview
Description
Synthesis Analysis The synthesis of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone has been achieved through various chemical methods, demonstrating its significance in synthetic chemistry. For instance, its synthesis involves halogen-exchange reactions leading to higher yields, highlighting its efficacy as a chemical protective group. This synthesis process emphasizes the compound's utility in organic synthesis, showcasing its importance in the development of novel compounds (Li Hong-xia, 2007).
Molecular Structure Analysis The molecular structure and vibrational frequencies of related compounds have been thoroughly investigated, employing techniques like FT-IR and molecular docking studies. These analyses reveal the stability of the molecule and the charge transfer within, underlining the significance of such structural analyses in understanding the chemical behavior and potential applications of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone and its analogs (Y. Mary et al., 2015).
Chemical Reactions and Properties This compound's chemical reactions include its utility in synthesizing various derivatives, demonstrating its versatility in forming complex molecules. Its role in synthesizing enantiomerically pure compounds through a series of reactions further showcases its importance in producing compounds with specific chiral properties, essential for pharmaceutical applications (Shuo Zhang et al., 2014).
Physical Properties Analysis While specific studies focusing solely on the physical properties of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone were not identified, the analysis of related compounds provides insights into their crystalline structures, hydrogen-bonding patterns, and solubility properties. Such studies are crucial for understanding how these properties influence the compound's behavior in various solvents and conditions, impacting its applications in chemical synthesis (James L. Balderson et al., 2007).
Chemical Properties Analysis The compound's chemical properties, such as reactivity with other chemicals and its role in forming complex molecules, highlight its utility in synthetic chemistry. The synthesis of various derivatives from 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone demonstrates its reactivity and potential for producing biologically active molecules. This aspect is crucial for developing new pharmaceuticals and materials (Li Yu-feng, 2013).
Scientific Research Applications
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Pharmaceutical Synthesis
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Chemical Synthesis
- There are several methods for synthesizing “2-Bromo-1-(2,5-dihydroxyphenyl)ethanone” and its derivatives, as detailed in a chapter on compounds derived from halogenoacetic acids .
- For example, one method involves the bromination of 2-hydroxy-3,5-diiodo-acetophenone in acetic acid at 70-80°, under light irradiation .
- The outcomes of these syntheses are typically measured in terms of yield (e.g., 84% yield in the example above ) and melting point (e.g., 150-151° ).
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Catalysis
properties
IUPAC Name |
2-bromo-1-(2,5-dihydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,10-11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEMTEHSSHUKAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179714 | |
Record name | 1-(2,5-Dihydroxyphenyl)-2-bromoethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2,5-dihydroxyphenyl)ethanone | |
CAS RN |
25015-91-2 | |
Record name | 1-(2,5-Dihydroxyphenyl)-2-bromoethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025015912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,5-Dihydroxyphenyl)-2-bromoethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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